molecular formula C6H6N4O B1497332 3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 201599-20-4

3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1497332
CAS No.: 201599-20-4
M. Wt: 150.14 g/mol
InChI Key: BGMAIXRJQFTHIH-UHFFFAOYSA-N
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Description

3-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 201599-20-4) is a versatile nitrogen-rich heterocyclic compound that serves as a privileged scaffold in drug discovery and medicinal chemistry research. This fused, planar bicyclic system is a synthetic analog of purine, making it a highly valuable core structure for designing novel bioactive molecules . The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its significant role in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . Derivatives based on this core structure have demonstrated potent inhibitory effects on a range of kinases—such as EGFR, B-Raf, and MEK—which are critically implicated in various cancers, including non-small cell lung cancer (NSCLC) and melanoma . These compounds often act as ATP-competitive inhibitors, disrupting aberrant signaling pathways that drive oncogenesis . Beyond oncology, this chemotype is found in compounds with diverse pharmacological properties, including antiviral and anti-inflammatory activities, highlighting its broad utility in hit-to-lead optimization campaigns . With a molecular formula of C 6 H 6 N 4 O and a molecular weight of 150.14 g/mol, this aminopyrazolopyrimidinone provides multiple sites for synthetic functionalization . Researchers can leverage its functional groups to introduce structural diversity via metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other derivatization techniques to explore structure-activity relationships (SAR) and enhance biological activity . Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMAIXRJQFTHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619487
Record name 3-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201599-20-4
Record name 3-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyrazoles with β-Ketoesters

One of the most common and efficient synthetic routes to 3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one involves the cyclocondensation reaction between aminopyrazoles and β-ketoesters. This method is well-documented for its simplicity and high yields.

  • Procedure: Commercially available β-ketoesters are reacted with 3-aminopyrazoles under reflux conditions, often in ethanol or other suitable solvents, to induce cyclocondensation forming the fused pyrazolo[1,5-a]pyrimidinone core.
  • Yields: Typically, yields range from moderate to high (60–90%).
  • Example: A study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives via one-step cyclocondensation of β-ketoesters with aminopyrazoles, producing the target heterocycle efficiently.

Advantages:

  • Straightforward one-step synthesis.
  • Commercially available starting materials.
  • Amenable to structural modifications by varying β-ketoester or aminopyrazole substituents.

Multi-Step Synthesis Starting from 5-Amino-3-methylpyrazole and Diethyl Malonate

An alternative multi-step synthetic route involves initial formation of a dihydroxy-heterocycle intermediate from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination and nucleophilic substitution steps.

  • Step 1: Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate base yields a dihydroxy-heterocycle intermediate with about 89% yield.
  • Step 2: Chlorination of this intermediate with phosphorus oxychloride converts it into 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
  • Step 3: Nucleophilic substitution of the chlorine at position 7 with morpholine in the presence of potassium carbonate at room temperature gives the substituted pyrazolo[1,5-a]pyrimidine (94% yield).
  • Notes: The selectivity of substitution is attributed to the higher reactivity of the chlorine at position 7.

Summary Table of Preparation Methods

Method No. Starting Materials Key Steps Reaction Conditions Yield Range (%) Notes
1 Aminopyrazoles + β-ketoesters One-step cyclocondensation Reflux in ethanol or similar 60–90 Simple, versatile, high-yielding
2 5-Amino-3-methylpyrazole + diethyl malonate Multi-step: condensation, chlorination, substitution Base-mediated, POCl3 chlorination 61–94 Allows selective substitution
3 3-Aminopyrazolone + 2-pyrone derivatives Condensation under reflux Butanol reflux (several days) Moderate Useful for specific substitution
4 Acyclic precursors (sulfonylhydrazones, azides) Pericyclic [4+2] cycloaddition, elimination Copper(I) catalysis, one-pot Variable Scalable, innovative approach
5 Aryl-substituted acetonitrile + hydrazine Cascade cyclization, chlorination, amination Ethanol reflux, POCl3 chlorination Good Enables aryl substitution

Detailed Research Findings and Notes

  • The cyclocondensation approach (Method 1) is widely used due to its operational simplicity and ability to incorporate various substituents by changing the β-ketoester or aminopyrazole components.
  • Multi-step methods (Method 2) provide flexibility for introducing functional groups via chlorination and subsequent nucleophilic substitution, with high regioselectivity observed in substitution reactions.
  • Condensation with 2-pyrone derivatives (Method 3) requires longer reaction times but yields structurally diverse pyrazolo[1,5-a]pyrimidinone derivatives useful for biological testing.
  • Multicomponent and pericyclic reactions (Method 4) represent modern synthetic strategies that can streamline synthesis and improve scalability, though they may require more specialized reagents and catalysts.
  • Cascade cyclization (Method 5) is effective for aryl-substituted derivatives, providing a route to selectively functionalized pyrazolo[1,5-a]pyrimidinones with potential for further derivatization.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications specific to "3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one," they do offer insights into the broader applications of pyrazolo[1,5-a]pyrimidines and related compounds, which can help infer potential uses .

Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are important N-heterocyclic compounds with significant applications in medicinal chemistry and material science . Their photophysical properties have recently garnered attention, leading to the development of various synthesis pathways for their preparation and functionalization . These transformations enhance structural diversity and create synergistic effects between new synthetic routes and potential applications of these compounds .

  • Anticancer Potential and Enzymatic Inhibition: Research highlights the anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidines, suggesting their use in the design of new and efficient drugs .
  • Antituberculosis Activity: Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been identified as a potential antituberculosis lead through high-throughput whole-cell screening . The core structure has been previously linked to various mechanisms of action against Mycobacterium tuberculosis (Mtb) .
  • Anti-RSV Activity: Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anti-RSV (respiratory syncytial virus) activity . Modifications at the 7-position of pyrazolo[1,5-a]pyrimidine may improve the biological properties of anti-RSV agents .
  • PI3Kδ Inhibition: Indole-pyrazolo[1,5-a]pyrimidine derivatives have shown improved potency and selectivity towards PI3K δ inhibition, suggesting potential applications in autoimmune and immunodeficiency diseases .
  • Synthesis of Bis-Aminated Pyrazolo[1,5-a]pyrimidines: An efficient method has been developed for the rapid production of diverse arrays of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines, which can be used to create a variety of compounds with different properties .
  • Photophysical Properties: Pyrazolo[1,5-a]pyrimidines have shown important fluorescence, indicating their potential use in various applications .

Mechanism of Action

The mechanism by which 3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Variations

The pyrazolo[1,5-a]pyrimidinone core can be modified at multiple positions, leading to distinct derivatives with varying properties:

Compound Name Substituents Key Features Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Br at C3, CF₃ at C7 Precursor for Suzuki–Miyaura cross-coupling; high reactivity with boronic acids
3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4-MeO-C₆H₄ at C3, CF₃ at C7 Exhibits MAO-B inhibition (IC₅₀ = 5.36 µM)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one CF₃ at C7 Parent compound; used in derivatization; pKa = 10.18, density = 1.69 g/cm³
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one NO₂ at C3 Synthesized via one-pot microwave methods; precursor for 3-amino derivatives
3-Chloro-5-methyl-7-piperidinylpyrazolo[1,5-a]pyrimidine Cl at C3, Me at C5, piperidine at C7 Explored as α-glucosidase inhibitor

Key Observations :

  • C3 Substitution: Bromo (C3) derivatives serve as intermediates for cross-coupling reactions, enabling access to aryl/heteroaryl-substituted analogs .
  • C7 Trifluoromethylation : The CF₃ group at C7 improves metabolic stability and lipophilicity, critical for CNS-targeting agents (e.g., MAO-B inhibitors) .
  • C5 Functionalization : Methyl or aryl groups at C5 modulate steric and electronic effects, impacting enzyme-binding interactions .

Key Findings :

  • Microwave-assisted methods significantly outperform conventional heating in yield and speed (e.g., 88% yield in 1 hour vs. 63% in 24 hours) .
  • Ultrasound irradiation offers greener alternatives but is less versatile for bulky substituents .

Insights :

  • MAO-B inhibition correlates with electron-donating groups (e.g., 4-MeO-phenyl) at C3 .

Biological Activity

3-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential in treating various diseases, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, a library of synthesized compounds was evaluated for their growth inhibition against the MDA-MB-231 human breast cancer cell line using the MTT assay. However, none showed significant activity compared to established controls like YM155 and menadione . Despite this, modifications to the core structure have indicated that certain derivatives may possess enhanced anticancer activity.

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties. A study identified a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the hepatitis C virus (HCV). The compound demonstrated significant inhibitory activity in various cell culture systems, showcasing the potential for further development in antiviral therapies .

Antitubercular Activity

Recent research has focused on the antitubercular effects of pyrazolo[1,5-a]pyrimidine derivatives. A high-throughput screening identified these compounds as promising leads against Mycobacterium tuberculosis (Mtb). Structure-activity relationship studies revealed that modifications to the scaffold could enhance antitubercular activity while maintaining low cytotoxicity . The mechanism of action appears to be distinct from traditional targets such as cell wall biosynthesis and iron uptake pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

  • Functional Groups : Variations in functional groups at specific positions significantly affect biological potency. For instance, methylation at certain positions led to a loss of activity, indicating that specific moieties are essential for maintaining efficacy .
  • Mechanism Insights : Compounds were assessed for their interaction with known targets involved in cell wall biosynthesis and respiratory processes in Mtb. The results indicated that these compounds do not act through conventional mechanisms associated with other known antitubercular agents .

Summary Table of Biological Activities

Activity TypeCompound DerivativeTarget/Cell LineIC50/Activity Level
AnticancerVarious pyrazolo derivativesMDA-MB-231No significant activity
Antiviral7-Aminopyrazolo derivativeHCVPotent inhibitor
AntitubercularPyrazolo derivativesM. tuberculosisLow MIC values

Case Study 1: Anticancer Activity Assessment

In a systematic study, a series of pyrazolo[1,5-a]pyrimidin-7-ols were synthesized and tested against MDA-MB-231 cells. The results indicated no significant growth inhibition compared to controls. This highlights the challenges in developing effective anticancer agents from this scaffold and underscores the need for further structural optimization .

Case Study 2: HCV Inhibition

A derivative from the pyrazolo family was synthesized and evaluated for its ability to inhibit HCV replication in vitro. Results showed that this compound effectively reduced viral load in treated cell cultures, demonstrating its potential as a lead compound for antiviral drug development .

Q & A

Q. What are the common synthetic routes for 3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation of pyrazole precursors with aldehydes or ketones. For example:
  • One-pot regioselective synthesis : A three-step strategy using substituted pyrazoles and nitriles under acid catalysis yields pyrazolo[1,5-a]pyrimidines. Reaction temperature (55–100°C) and acid strength critically affect regioselectivity and yield .
  • Microwave-assisted synthesis : Microwave irradiation (55°C, 30–60 min) improves yields (63–86%) compared to conventional heating by accelerating deprotection and heterocyclization steps. Solvent choice (e.g., 1,4-dioxane) and acid mediation are key variables .

Q. How can structural characterization of this compound derivatives be optimized?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and lactam tautomerism (e.g., distinguishing between 4H and 7H tautomers) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, such as distinguishing between C3 and C5 aryl substituents in diarylated derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas, particularly for trifluoromethylated analogs .

Advanced Research Questions

Q. How can Suzuki–Miyaura cross-coupling reactions be optimized for functionalizing 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives?

  • Methodological Answer : Key considerations include:
  • Catalyst selection : Use XPhosPdG2/XPhos tandem catalysts to suppress debromination side reactions. This system enables C3 arylation with aryl/heteroaryl boronic acids (yields: 70–92%) .
  • Activation of lactam C–O bonds : Treat intermediates with PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) to enable C5 arylation via Suzuki coupling, yielding 3,5-diarylated derivatives .
  • Microwave vs. conventional heating : Microwave conditions (110°C, 24 h) reduce reaction times and improve yields by 15–20% compared to oil-bath heating .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Address discrepancies via:
  • Dose-response profiling : For example, derivatives with trifluoromethyl groups show variable IC50_{50} values (1–10 µM) against monoamine oxidase B (MAO-B), requiring rigorous enzyme inhibition assays to validate selectivity .
  • Cellular vs. enzymatic assays : Compounds active in NCI-60 cancer screens (e.g., 27% growth inhibition in LOX IMVI melanoma at 105^{-5} M) may lack efficacy in cell-free systems due to permeability differences .
  • Structural-activity relationships (SAR) : Introduce substituents at C7 (e.g., methyl or trifluoromethyl) to enhance binding to targets like GABAA receptors or thymidine kinase .

Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine-based therapeutics?

  • Methodological Answer : Employ:
  • Molecular docking : Predict interactions with targets like Topoisomerase I (Top1) using pyrazoloquinazoline scaffolds. For example, 2-phenyl derivatives show enhanced Top1 inhibition via π-π stacking with DNA .
  • ADMET profiling : Use tools like SwissADME to optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in neurodegenerative disease applications .
  • DFT calculations : Analyze charge distribution in D-π-A-type derivatives to tailor hole-transport properties for perovskite solar cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.